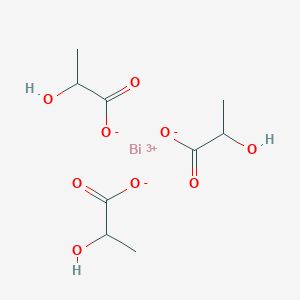
Bismuth lactate
描述
Bismuth lactate is a useful research compound. Its molecular formula is C6H9BiO6 and its molecular weight is 386.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Bismuth lactate primarily targets Helicobacter pylori , a bacterium that can cause various gastric diseases in humans, such as gastritis, peptic ulcerations, and even gastric cancer . Bismuth compounds have been used for more than two centuries, primarily to treat ulcers caused by this bacterium .
Mode of Action
This compound interacts with its targets through several mechanisms. It inhibits enzymes such as urease, catalase, lipase/phospholipase , and fumarase . It also inhibits the adhesion of H. pylori to surface epithelial cells , ATP synthesis , and the activity of F1-F0 ATPase . Furthermore, it inhibits protein and cell wall synthesis, and membrane function .
Biochemical Pathways
This compound affects several biochemical pathways. A recent temporal kinetic analysis showed that upon entering H. pylori, bismuth initially interferes with the TCA cycle, followed by urease activity, and subsequently induces oxidative stress and suppresses energy production, while triggering a broad downregulation of metabolic levels .
Pharmacokinetics
Bismuth compounds, in general, have been found to form exceptionally strong complexes with organic soil material . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the disruption of bacterial metabolic processes . This compound has been shown to be active in bioassays, with its most striking effect attributed to the decrease of the pH of the action environment effected by bismuth ion hydrolysis .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Bismuth(III) forms exceptionally strong complexes with natural organic matter, suggesting that bismuth(III) will most likely be associated with natural organic matter in soils, sediments, and waters . The strong binding to natural organic matter was verified for suwannee river fulvic acid (SRFA), dissolving 16.5 mmol Bi per gram carbon .
属性
CAS 编号 |
6591-53-3 |
|---|---|
分子式 |
C6H9BiO6 |
分子量 |
386.11 g/mol |
IUPAC 名称 |
bismuth;2-hydroxypropanoate;2-oxidopropanoate |
InChI |
InChI=1S/C3H6O3.C3H5O3.Bi/c2*1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);2H,1H3,(H,5,6);/q;-1;+3/p-2 |
InChI 键 |
UIDADGSFFFAPRX-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Bi+3] |
规范 SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])[O-].[Bi+3] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of bismuth lactate discussed in these research papers?
A1: While this compound is known for its medical applications, the research papers provided primarily focus on its role as an initiator in the ring-opening polymerization of lactide monomers []. This means it helps start and control the process of creating polymers from lactide, a biodegradable material.
Q2: How does the structure of the bismuth complex influence its effectiveness as a polymerization initiator?
A2: The research highlights that the sterically demanding and rigid pincer ligand in the bismuth pyridine dipyrrolide complex is crucial []. This specific ligand design creates a well-defined coordination environment around the bismuth center, directly influencing how the lactide monomers bind and react.
Q3: What makes the pincer ligand design significant in this compound polymerization?
A3: The rigid structure of the pincer ligand allows researchers to spectroscopically differentiate the enchainment of two lactide monomers []. This provides valuable insight into the early stages of polymerization and helps determine the true active species driving the reaction. Essentially, it provides a clearer picture of the polymerization mechanism.
Q4: Beyond polymerization, what other applications of this compound are mentioned in the research?
A4: One study describes the use of this compound in an environmentally friendly process for coating metal substrates []. Specifically, it's incorporated into an electro-dip coating that is free of tin and applied after a phosphating treatment. This suggests its potential in corrosion protection.
Q5: What insights into the structure of this compound are provided in the research?
A5: One study successfully synthesized and characterized bismuth (S)-lactate using single-crystal X-ray diffraction [, ]. The research revealed that the crystal structure forms a three-dimensional network, with bismuth exhibiting a high coordination number, thanks to the versatile coordination chemistry of the carboxylate groups in lactate, which can act as both chelating and bridging ligands.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

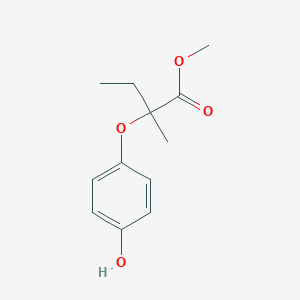

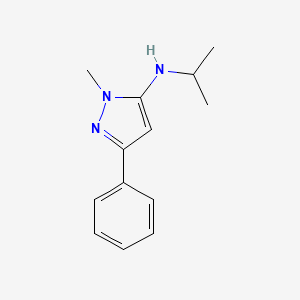
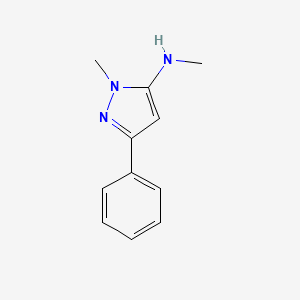

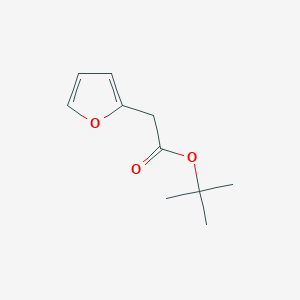
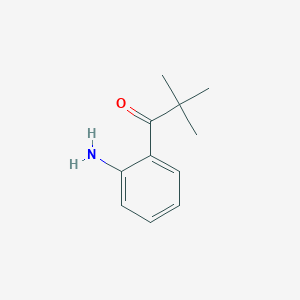

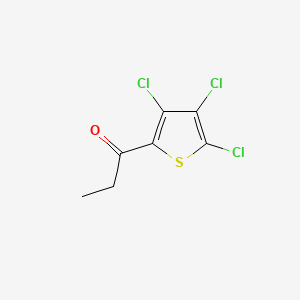

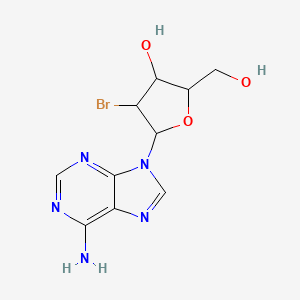
![2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol](/img/structure/B3055555.png)
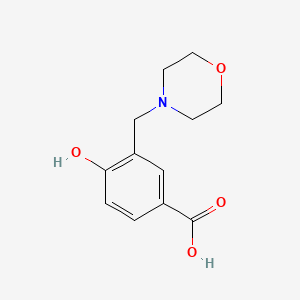
![2-[10-(oxiran-2-yl)decyl]oxirane](/img/structure/B3055564.png)
